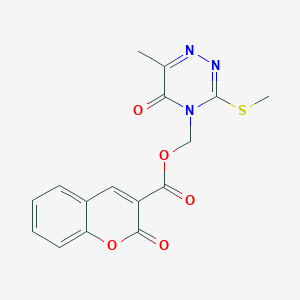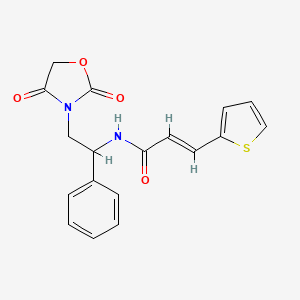
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide, also known as DDD0001, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Various synthesis techniques for related compounds, including condensation reactions and microwave irradiation, demonstrate methodologies that could potentially apply to the compound . These methods are crucial for creating specific structures with desired properties for further applications (Fahim, Elshikh, & Darwish, 2019).
Structural Determination : Studies on similar compounds have utilized NMR spectroscopy and single-crystal X-ray diffraction for structural determination, highlighting the importance of these techniques in confirming the chemical structure and understanding the molecular geometry (Kariuki et al., 2022).
Photophysical Properties and Applications
Chromophores and Dyes : Research into novel d-π-A type chromophores related to the chemical has shown significant potential in understanding intramolecular charge transfer characteristics. These findings are relevant for applications in photovoltaic cells and optoelectronic devices (Jachak et al., 2021).
Solar Cell Applications : The engineering of organic sensitizers, including those with thiophene and acrylamide units, for solar cell applications, highlights the potential of such compounds in photovoltaic technology. These studies focus on the incident photon to current conversion efficiency, indicating the usefulness of these compounds in renewable energy technologies (Kim et al., 2006).
Antimicrobial and Antitumor Activity
Antitumor Activity : Some compounds structurally related to “(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide” have shown promise in antitumor activity, providing a basis for exploring the anticancer potential of the compound . Molecular docking and DFT studies on these compounds have helped in identifying potential targets and understanding their interactions at the molecular level (Fahim, Elshikh, & Darwish, 2019).
Antimicrobial Agents : The synthesis and evaluation of related polyacrylamides as antimicrobial agents indicate the potential for the compound to be utilized in developing new antimicrobial materials. Such applications are crucial in addressing resistance to conventional antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Eigenschaften
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-16(9-8-14-7-4-10-25-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-24-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOLOGDSDFGHB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2475652.png)
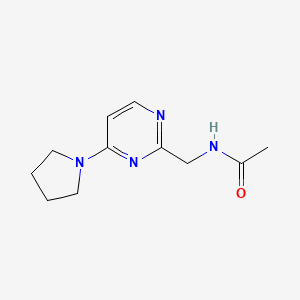
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)
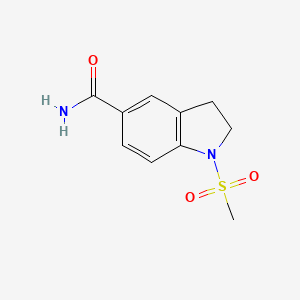
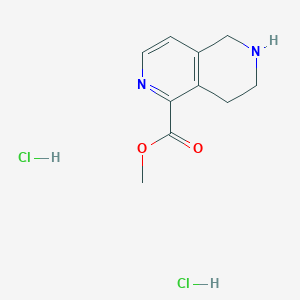
![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)
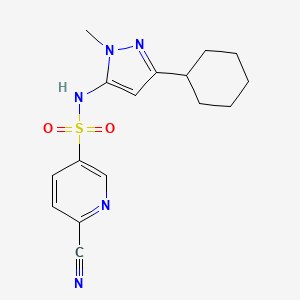
![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)
